

Application Notes: Zinc Glycinate in Animal Feed Formulation

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Compound of Interest

Compound Name: Glycinate

Cat. No.: B8599266

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Introduction

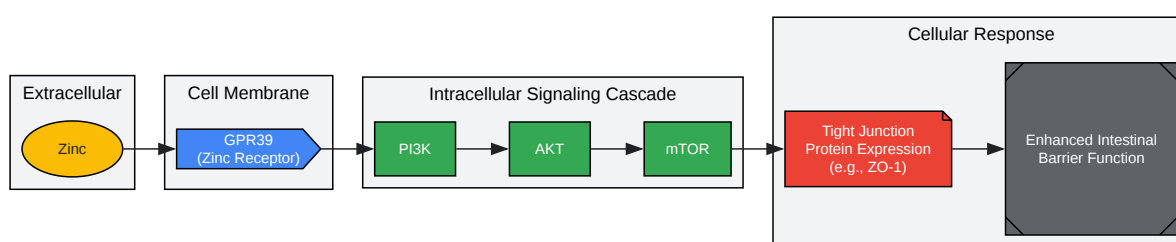
Zinc (Zn) is an essential trace mineral critical for a myriad of physiological functions in animals, including enzymatic activity, immune response, protein synthesis, and antioxidant defense.[1] Traditionally, inorganic zinc sources like zinc sulfate (ZnSO_4) and zinc oxide (ZnO) have been used in animal feed. However, these sources can have low bioavailability due to antagonisms with other dietary components, such as phytates and high concentrations of calcium, iron, or copper.[2][3]

Zinc **glycinate**, an organic chelate formed by binding zinc to the amino acid glycine, offers a highly bioavailable alternative.[4] The chelation protects the mineral from undesirable interactions in the gastrointestinal tract, facilitating more efficient absorption.[4] This enhanced bioavailability allows for lower inclusion rates while improving animal health, performance, and welfare, making it a strategic tool for researchers and feed formulators.

Mechanism of Action and Key Benefits

1.1 Enhanced Bioavailability Zinc **glycinate**'s stability and electrical neutrality, conferred by the glycine chelate, allow it to be absorbed more efficiently through intestinal mucosal cells.[4] Glycine, being the smallest amino acid, creates a stable chelate that is less likely to dissociate at the low pH of the stomach, preventing zinc from binding with inhibitory compounds.[4] This leads to higher zinc concentrations in plasma, tissues, and bone compared to inorganic sources at similar supplementation levels.[5][6]

1.2 Improved Intestinal Integrity and Health Zinc is fundamental for maintaining the structure and function of the intestinal epithelial barrier. It promotes the proliferation of crypt cells and enhances the expression of tight junction proteins, which regulate paracellular permeability.[7] Zinc **glycinate** has been shown to improve intestinal morphology by increasing villus height and decreasing crypt depth, thereby expanding the surface area for nutrient absorption.[5] One of the key mechanisms is the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) signaling pathway, which upregulates the expression of tight junction proteins like Zonula Occludens-1 (ZO-1).[7][8]



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Caption: Zinc-mediated activation of the PI3K/AKT/mTOR pathway.

1.3 Immune System Modulation Zinc is a crucial cofactor for enzymes involved in immune cell function and is essential for a robust immune response.[9] Supplementation with zinc can restore impaired immune function.[9] Studies in pigs show that zinc **glycinate** can help reduce intestinal inflammation and oxidative stress, particularly during challenges like E. coli infections.[4] High doses of dietary zinc have been shown to modulate T-cell responses in the gut-associated lymphatic tissue of piglets, indicating a direct effect on adaptive immunity.[10]

Performance Data in Livestock

The superior bioavailability of zinc **glycinate** translates into measurable improvements in animal performance and health markers compared to inorganic zinc sources.

Table 1: Comparative Efficacy of Zinc **Glycinate** vs. Zinc Sulfate in Broilers

Parameter	Zinc Glycinate (60 mg/kg)	Zinc Sulfate (60 mg/kg)	Control (Basal Diet)	Key Finding	Reference
Growth Performance					
Avg. Daily Gain (g/day , 18-39d)	49.8	48.9	45.1	Gly-Zn significantly higher than Control (P < 0.05)	[5]
Avg. Daily Feed Intake (g/day , 18-39d)	96.5	95.8	91.3	Gly-Zn significantly higher than Control (P < 0.05)	[5]
Antioxidant Status					
Serum GSH-Px (U/mL)	358.4	340.1	331.2	Gly-Zn significantly higher than both groups (P < 0.05)	[5]
Serum MDA (nmol/mL)	5.8	6.5	6.8	Gly-Zn significantly lower than both groups (P < 0.05)	[5]
Zinc Deposition					
Tibia Zinc (mg/kg)	165.3	148.5	130.7	Gly-Zn significantly higher than	[5]

Parameter	Zinc Glycinate (60 mg/kg)	Zinc Sulfate (60 mg/kg)	Control (Basal Diet)	Key Finding	Reference
Intestinal Morphology				both groups (P < 0.05)	
Duodenum Villus Height (µm)	1580	1496	1354	Gly-Zn significantly higher than Control (P < 0.05)	[5]

| Jejunum Villus Height (µm) | 1198 | 1153 | 1021 | Gly-Zn significantly higher than Control (P < 0.05) [[5] |

Table 2: Performance and Metabolic Effects in Other Species

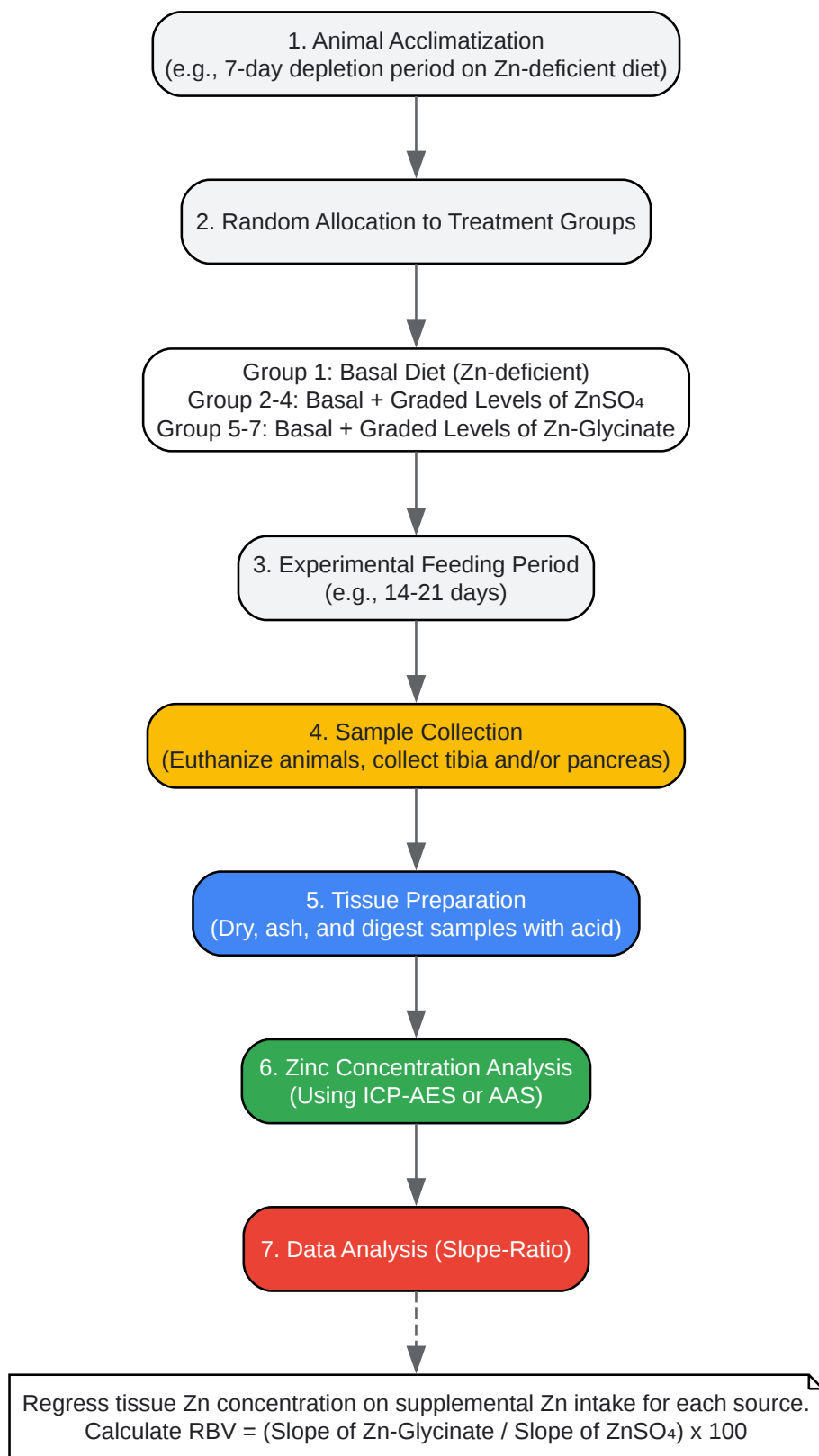
Species	Parameter	Zinc Glycinate (GLY)	Zinc Sulfate (ZS)	Key Finding	Reference
Lambs	Apparent Zn Absorption	15.0%	12.8%	No significant difference, but numerically higher for GLY.	[6]
	Liver Metallothionein-1 (MT1) Expression	Higher	Lower	Tended to be greater for GLY vs. ZS (P = 0.07), suggesting improved post-absorptive metabolism.	[6]

| Pigs (Nursery) | Intestinal Health | Effective Alternative | High Dose (2,500 mg/kg ZnO) | Zn-**Glycinate** can be an alternative to pharmacological doses of ZnO by enhancing intestinal Zn absorption and reducing inflammation under E. coli challenge. |[4] |

Experimental Protocols

Protocol 1: Determination of Relative Bioavailability (RBV) of Zinc **Glycinate**

This protocol uses the slope-ratio assay, a common method for comparing the bioavailability of different mineral sources.[11][12] Tibia or pancreas zinc concentration is used as the primary response criterion.



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Caption: Experimental workflow for a zinc bioavailability study.

Methodology:

- Animal Model: Use young, rapidly growing animals (e.g., day-old broiler chicks or weaned piglets) to maximize sensitivity to dietary zinc levels.
- Dietary Treatments:
 - Formulate a zinc-deficient basal diet (e.g., corn-soybean meal based).[\[11\]](#)
 - Create a standard curve by supplementing the basal diet with at least three graded levels of zinc from a reference source (e.g., reagent-grade $\text{ZnSO}_4 \cdot 7\text{H}_2\text{O}$).
 - Supplement the basal diet with identical levels of zinc from the test source (zinc **glycinate**).
- Experimental Conduct:
 - House animals in a controlled environment to minimize external zinc contamination.
 - Provide diets and deionized water ad libitum for the duration of the trial (typically 2-3 weeks).
 - Record body weight and feed intake to monitor performance.
- Sample Collection and Analysis:
 - At the end of the trial, euthanize a subset of animals from each treatment group.
 - Excise the right tibia (for poultry) or pancreas. Remove all soft tissue, dry the samples to a constant weight, and then ash in a muffle furnace.
 - Analyze the zinc content of the ashed samples using methods detailed in Protocol 2.
- Data Analysis:
 - For each zinc source, perform a multiple linear regression of total tibia/pancreas zinc (y-axis) against the supplemental zinc intake (x-axis).

- The Relative Bioavailability (RBV) is calculated as the ratio of the slope of the regression line for zinc **glycinate** to the slope for zinc sulfate, multiplied by 100.[11][13]

Protocol 2: Analysis of Zinc Concentration in Tissues

This protocol outlines the standard procedure for quantifying zinc in biological samples.[14][15]

- Sample Preparation (Acid Digestion):
 - Weigh approximately 0.2-0.5 g of the dried, ashed, or freeze-dried tissue sample into a digestion vessel.
 - Add a concentrated acid solution (e.g., trace-metal grade nitric acid and perchloric acid).
 - Allow samples to stand overnight to prevent frothing.[14][15]
 - Digest the samples using a block digester or microwave digestion system until the solution is clear.
 - Quantitatively transfer the digestate to a volumetric flask and dilute to a known volume with deionized water.
- Instrumentation:
 - Use Inductively Coupled Plasma-Atomic Emission Spectroscopy (ICP-AES) or Atomic Absorption Spectrometry (AAS) for analysis.[14] ICP-MS can be used for very low concentrations.[15]
- Calibration and Measurement:
 - Prepare a series of zinc standards of known concentrations from a certified stock solution.
 - Generate a calibration curve by analyzing the standards.
 - Analyze the diluted sample digestates. Ensure sample readings fall within the linear range of the calibration curve.

- Include certified reference materials (e.g., bovine liver SRM 1577b) to verify the accuracy of the procedure.[\[16\]](#)
- Calculation:
 - Calculate the zinc concentration in the original sample based on the instrument reading, dilution factors, and the initial sample weight. Report as mg/kg of dry tissue.

Protocol 3: Assessment of Intestinal Morphology

This protocol describes the histological evaluation of intestinal tissues.

- Sample Collection: Immediately after euthanasia, collect 2-cm segments from specific intestinal locations (e.g., duodenum, jejunum, ileum).
- Fixation: Gently flush the segments with saline to remove contents and fix them in 10% neutral buffered formalin for at least 24 hours.
- Processing and Sectioning: Dehydrate the fixed tissues through a graded series of ethanol, clear with xylene, and embed in paraffin wax. Cut 5-µm sections using a microtome.
- Staining: Mount the sections on glass slides and stain with Hematoxylin and Eosin (H&E).
- Microscopic Analysis:
 - Examine the slides under a light microscope equipped with a digital camera and imaging software.
 - Measure the height of at least 10 well-oriented villi (from the tip to the crypt junction) and the depth of 10 associated crypts (from the base to the crypt-villus junction) per sample.
 - Calculate the average villus height and crypt depth for each animal. The villus height to crypt depth ratio (VCR) can also be calculated as an indicator of gut health.

Recommended Inclusion Levels

The optimal inclusion level of zinc **glycinate** depends on the species, age, health status, and basal diet composition. Due to its higher bioavailability, levels can often be lower than for

inorganic sources.

Table 3: General Recommended Dietary Zinc Inclusion Levels

Animal Species	Production Stage	Recommended Level (mg/kg of diet)	Notes	Reference(s)
Poultry (Broilers)	Starter/Grower	40 - 80	60 mg/kg from zinc glycinate showed significant improvements over zinc sulfate.	[3] [5]
Swine	Nursery	100 - 120 (nutritional)	Can be an effective alternative to pharmacological levels (2000+ mg/kg) of ZnO for managing post-weaning challenges.	[4]
Ruminants (Lambs)	Grower	30 - 40	Basal requirements are around 30 mg/kg DM; supplementation with organic forms may improve post-absorptive metabolism.	[6]
Aquaculture	Largemouth Bass (Juvenile)	~77	Requirement determined using amino acid-chelated zinc.	[17]

Animal Species	Production Stage	Recommended Level (mg/kg of diet)	Notes	Reference(s)
	Catfish (C. gariepinus)	16 - 22	Optimal inclusion levels can vary significantly based on basal diet ingredients.	[18]

| | Nile Tilapia (O. niloticus) | 45 - 80 | Requirement for optimal weight gain and bone saturation varies. |[19] |

Conclusion

Zinc **glycinate** represents a significant advancement in animal nutrition, offering superior bioavailability and functionality compared to traditional inorganic zinc sources. Its application can lead to improved growth performance, enhanced intestinal integrity, and a more robust immune system. The provided protocols offer standardized methods for researchers to quantify these benefits and further explore the role of chelated trace minerals in optimizing animal health and productivity. For drug development professionals, understanding the signaling pathways affected by zinc can open new avenues for therapeutic interventions related to gut health and immunity.

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